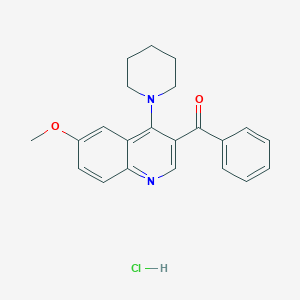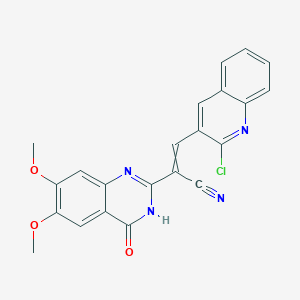![molecular formula C27H24N4O3S B2471886 2-((2-苄基-3-氧代-2,3-二氢咪唑并[1,2-c]喹啉-5-基)硫代)-N-(4-甲氧基苯基)丙酰胺 CAS No. 1189909-56-5](/img/structure/B2471886.png)
2-((2-苄基-3-氧代-2,3-二氢咪唑并[1,2-c]喹啉-5-基)硫代)-N-(4-甲氧基苯基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C27H24N4O3S and its molecular weight is 484.57. The purity is usually 95%.
BenchChem offers high-quality 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学与药物开发
组蛋白脱乙酰酶 (HDAC) 抑制剂:该化合物表现出 HDAC 抑制活性,这在表观遗传调控中至关重要。HDAC 抑制剂通过调节组蛋白乙酰化来改变基因表达,从而影响细胞生长、分化和凋亡。 研究人员正在探索其作为抗癌剂的潜力,尤其是在与其他疗法的联合应用中 .
有机电子和光伏
用于有机太阳能电池的非富勒烯受体:在有机光伏领域,该化合物独特的结构有助于电荷传输特性。 研究人员正在研究其在有机太阳能电池中作为非富勒烯受体材料的用途,旨在提高效率和稳定性 .
材料科学
主链排序和电荷传输:了解该化合物主链的长程排序对于设计高效材料至关重要。 研究人员研究其真实空间排列,以改善各种应用(包括有机电子和半导体)中的电荷传输特性 .
化学合成
稀有和独特的化学品:Sigma-Aldrich 为早期发现研究人员提供该化合物,因为它比较稀有。 虽然分析数据不可用,但其合成和表征仍然引起了化学家们的兴趣,他们在探索新的反应和方法 .
其他潜在应用
进一步探索:鉴于其有趣的结构和性质,该化合物可能在上述领域之外找到应用。研究人员继续研究其在生物化学、材料科学和药物递送等不同领域的潜力。
Sigma-Aldrich: 2-BENZYL-3-OXO-2-PHENYLBUTYRONITRILE Journal of Materials Chemistry A: Observing long-range non-fullerene backbone ordering Design, synthesis and biological evaluation of 2,3-dihydroimidazo[1,2-c]quinazolin-5-yl derivatives
作用机制
Target of Action
The primary targets of this compound are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . PI3Ks are lipid kinases that generate 3′-phosphoinositides, which activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .
Mode of Action
The compound incorporates HDAC inhibitory functionality into a PI3K inhibitor pharmacophore to construct dual-acting inhibitors . This means it can inhibit both PI3K and HDAC, affecting both the PI3K signaling pathway and the acetylation state of histones .
Biochemical Pathways
The compound affects the PI3K signaling pathway and the histone acetylation state. PI3Ks act as intermediate signaling molecules and activate the serine–threonine kinase AKT and other downstream effectors . Inhibition of PI3K thus affects these downstream pathways. On the other hand, HDAC inhibition leads to an increase in acetylation of histones, which can affect gene expression .
Result of Action
The compound shows potent antiproliferative activities against certain cancer cell lines, such as K562 and Hut78 . This suggests that it could potentially be used as a therapeutic agent in the treatment of certain types of cancer .
生化分析
Biochemical Properties
This compound has been shown to have inhibitory activities against phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . PI3K plays critical roles in cancer cell growth and survival, as well as in intrinsic and acquired resistance to both chemotherapy and targeted agents . HDAC inhibitors are known to induce multiple epigenetic modifications affecting signaling networks and act synergistically with PI3K inhibitors for the treatment of cancer .
Cellular Effects
The effects of 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)propanamide on cells are primarily related to its inhibitory activities against PI3K and HDAC. By inhibiting these enzymes, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with PI3K and HDAC, leading to their inhibition . This inhibition can result in changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
It is known that this compound has potent antiproliferative activities against certain types of cells .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models are currently being studied. It is known that this compound has potent antiproliferative activities, suggesting that it may have potential therapeutic applications .
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to its inhibitory activities against PI3K and HDAC . These enzymes play key roles in various metabolic pathways, and their inhibition can have significant effects on metabolic flux and metabolite levels .
Transport and Distribution
Given its inhibitory activities against PI3K and HDAC, it is likely that it interacts with various transporters and binding proteins .
Subcellular Localization
Given its inhibitory activities against PI3K and HDAC, it is likely that it is localized to specific compartments or organelles where these enzymes are active .
属性
IUPAC Name |
2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3S/c1-17(25(32)28-19-12-14-20(34-2)15-13-19)35-27-30-22-11-7-6-10-21(22)24-29-23(26(33)31(24)27)16-18-8-4-3-5-9-18/h3-15,17,23H,16H2,1-2H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAASLLEXNSPDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[1-(2-naphthyl)ethylidene]-1-hydrazinecarboxylate](/img/new.no-structure.jpg)

![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B2471812.png)
![N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,3-dimethylbutanamide](/img/structure/B2471813.png)
![1-[(benzyloxy)carbonyl]-4,4-dimethylpiperidine-2-carboxylic acid](/img/structure/B2471816.png)
![5-(thiophen-2-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2471818.png)


![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide](/img/structure/B2471823.png)
![1-(4-bromobenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2471824.png)
![1-[(2-methylphenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2471825.png)
![N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(4-chlorophenyl)methyl]ethanediamide](/img/structure/B2471826.png)
